Ethyl [4-(acetoacetylamino)phenyl]acetate
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Description
Ethyl [4-(acetoacetylamino)phenyl]acetate (EAPA) is a small molecule that has been studied for its potential as a therapeutic agent for a variety of medical conditions. EAPA is a derivative of acetoacetic acid, which is a naturally occurring metabolic intermediate in humans. It has been studied for its ability to modulate the activity of certain enzymes and receptors, and its potential as an antioxidant and anti-inflammatory agent.
Scientific research applications
Synthesis Applications
Ethyl [4-(acetoacetylamino)phenyl]acetate serves as a critical intermediate in synthesizing various compounds with potential pharmacological applications. For example, it is employed in the fabrication of 4-phenyl-2-butanone, a compound of interest for its anti-inflammatory properties and potential use in medicine (Jiangli Zhang, 2005). Additionally, this chemical is utilized in green chemistry experiments, such as the aqueous Suzuki coupling reactions, to synthesize ethyl (4-phenylphenyl)acetate, demonstrating promise as a precursor for nonsteroidal anti-inflammatory drugs (N. Costa et al., 2012).
Biocatalysis and Enzyme Technology
In biocatalysis, ethyl [4-(acetoacetylamino)phenyl]acetate is used for the kinetic resolution of specific intermediates, such as ethyl 2-hydroxy-4-phenylbutyrate, an essential intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors. This process is facilitated by membrane reactors and lipase catalysis, highlighting the compound's role in producing pharmaceuticals with high enantiomeric purity (A. Liese et al., 2002).
Molecular Binding Studies
Studies on thiosemicarbazone derivatives of ethyl [4-(acetoacetylamino)phenyl]acetate reveal its potential in anticancer and antibacterial applications. These investigations include examining the binding characteristics of these derivatives to human serum albumin, which is crucial for understanding the pharmacokinetic mechanisms of such drugs (S. Karthikeyan et al., 2016).
Antioxidant and Anti-inflammatory Research
Ethyl [4-(acetoacetylamino)phenyl]acetate derivatives have been explored for their antioxidant properties, as seen in the oxidative chemistry studies of natural antioxidants. These studies shed light on novel oxidative pathways and the chemical basis for the antioxidant action of compounds derived from ethyl [4-(acetoacetylamino)phenyl]acetate (M. Lucia et al., 2006).
properties
IUPAC Name |
ethyl 2-[4-(3-oxobutanoylamino)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(18)9-11-4-6-12(7-5-11)15-13(17)8-10(2)16/h4-7H,3,8-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWQSGOGBZNHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [4-(acetoacetylamino)phenyl]acetate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.